molecular formula C34H30N2O4 B1590641 PenPTC CAS No. 76372-75-3

PenPTC

Cat. No. B1590641
CAS RN: 76372-75-3
M. Wt: 530.6 g/mol
InChI Key: JNZZCMNXYAOLTO-UHFFFAOYSA-N
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Description

PenPTC (Pentylenetetrazol-induced convulsions) is a widely used method for inducing seizures in laboratory animals. This method has been used for decades to study various aspects of seizure physiology, including the effects of drugs on seizure activity, and the effects of seizures on behavior, learning, and memory.

Scientific Research Applications

Organic Field-Effect Transistors (OFETs)

PenPTC is used as an electron-transporting (n-type) organic semiconductor suitable for the fabrication of n-channel OFETs. Devices made with PenPTC have shown electron mobilities of approximately (10^{-2} cm^2/Vs) and current on/off ratios on the order of (10^4), based on 1-dimensional nanowires prepared from the compound .

Opto-Electronic Devices

As a member of the perylene-based semiconducting materials class, PenPTC can be used as an active compound in a variety of opto-electronic devices due to its high electron affinity and good chemical stability .

Sensor Applications

PenPTC has demonstrated sensing properties for different concentrations and solvents, making it a valuable small molecule for sensor applications. Its sensitivity to environmental changes allows it to be used in the development of sensitive detection systems .

properties

IUPAC Name

7,18-dipentyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H30N2O4/c1-3-5-7-17-35-31(37)23-13-9-19-21-11-15-25-30-26(34(40)36(33(25)39)18-8-6-4-2)16-12-22(28(21)30)20-10-14-24(32(35)38)29(23)27(19)20/h9-16H,3-8,17-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNZZCMNXYAOLTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=C6C4=CC=C7C6=C(C=C5)C(=O)N(C7=O)CCCCC)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H30N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30506080
Record name 2,9-Dipentylisoquinolino[4',5',6':6,5,10]anthra[2,1,9-def]isoquinoline-1,3,8,10(2H,9H)-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30506080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

530.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

PenPTC

CAS RN

76372-75-3
Record name 2,9-Dipentylisoquinolino[4',5',6':6,5,10]anthra[2,1,9-def]isoquinoline-1,3,8,10(2H,9H)-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30506080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-Dipentyl-3,4,9,10-perylenedicarboximide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does PenPTC interact with methylammonium lead iodide (CH3NH3PbI3) and what are the downstream effects on the electronic structure?

A1: PenPTC exhibits strong chemical interactions with CH3NH3PbI3. Upon deposition of PenPTC molecules onto the perovskite surface, electron donation occurs from PenPTC to CH3NH3PbI3. [] This electron transfer leads to the filling of surface states present in the perovskite and the formation of a new interfacial gap state. [] This interaction modifies the energy level alignment at the interface. The downward surface band bending typically observed in pristine perovskite surfaces is reduced, and the perovskite conduction band minimum aligns with the lowest unoccupied molecular orbital (LUMO) of PenPTC. [] This alignment facilitates efficient electron extraction.

Q2: What is the significance of understanding the PenPTC/CH3NH3PbI3 interface for device applications?

A2: Understanding the chemical interactions and resulting electronic structure at the PenPTC/CH3NH3PbI3 interface is crucial for developing efficient and stable perovskite-based devices. [] The observed energy level alignment, particularly the favorable position of the LUMO for electron extraction, suggests that PenPTC could be a promising material for use in perovskite solar cells. Furthermore, the study highlights the importance of considering interfacial chemical reactions when designing and optimizing such devices. []

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